N-(4-Fluorophenyl)-N,1,1-trimethylboranamine
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Overview
Description
N-(4-Fluorophenyl)-N,1,1-trimethylboranamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a trimethylboranamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-fluoroaniline with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), phenoxide
Major Products Formed
Oxidation: Boronic acids, oxidized derivatives
Reduction: Amine derivatives
Substitution: Substituted fluorophenyl compounds
Scientific Research Applications
N-(4-Fluorophenyl)-N,1,1-trimethylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N,1,1-trimethylboranamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF)
- N-(4-Fluorophenyl)-N-isopropylacetamide
- 4-Fluorophenylacetic acid
Uniqueness
N-(4-Fluorophenyl)-N,1,1-trimethylboranamine is unique due to its specific structural features, such as the presence of a trimethylboranamine moiety, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61373-34-0 |
---|---|
Molecular Formula |
C9H13BFN |
Molecular Weight |
165.02 g/mol |
IUPAC Name |
N-dimethylboranyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H13BFN/c1-10(2)12(3)9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
InChI Key |
NHGAXBQBOHEBRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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